molecular formula C9H8N4O2S2 B11726546 5-{[(4-Methyl-1,3-thiazol-2-yl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione

5-{[(4-Methyl-1,3-thiazol-2-yl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B11726546
M. Wt: 268.3 g/mol
InChI Key: KYONLRUJXBPHLJ-UHFFFAOYSA-N
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Description

5-{[(4-Methyl-1,3-thiazol-2-yl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound featuring a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(4-Methyl-1,3-thiazol-2-yl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves the reaction of 4-methyl-1,3-thiazole-2-amine with a suitable aldehyde or ketone under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the desired thiazole derivative .

Industrial Production Methods

Industrial production methods for thiazole derivatives often involve the use of high-throughput synthesis techniques, such as microwave-assisted synthesis or continuous flow chemistry. These methods offer advantages in terms of reaction speed, yield, and scalability .

Chemical Reactions Analysis

Types of Reactions

5-{[(4-Methyl-1,3-thiazol-2-yl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various electrophiles and nucleophiles (e.g., halogens, amines, thiols) .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives .

Scientific Research Applications

5-{[(4-Methyl-1,3-thiazol-2-yl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-{[(4-Methyl-1,3-thiazol-2-yl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it can inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives, such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug.

Uniqueness

What sets 5-{[(4-Methyl-1,3-thiazol-2-yl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione apart is its unique combination of a thiazole ring with a diazinane-4,6-dione moiety, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C9H8N4O2S2

Molecular Weight

268.3 g/mol

IUPAC Name

6-hydroxy-5-[(4-methyl-1,3-thiazol-2-yl)iminomethyl]-2-sulfanylidene-1H-pyrimidin-4-one

InChI

InChI=1S/C9H8N4O2S2/c1-4-3-17-9(11-4)10-2-5-6(14)12-8(16)13-7(5)15/h2-3H,1H3,(H3,12,13,14,15,16)

InChI Key

KYONLRUJXBPHLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)N=CC2=C(NC(=S)NC2=O)O

Origin of Product

United States

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